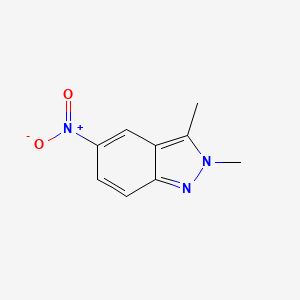

2,3-Dimethyl-5-nitro-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)10-11(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLFEOXDVSNQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3-Dimethyl-5-nitro-2H-indazole: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The indazole nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4]

The introduction of a nitro group, particularly at the 5-position, is a common strategy in drug design to modulate the electronic properties of the scaffold and enhance biological activity.[5][6][7] Several 5-nitroindazole derivatives have demonstrated potent activity against various pathogens, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[5][6][8] This activity is often linked to the bioreduction of the nitro group within the target organism, leading to the formation of reactive nitrogen species that induce cellular damage.[5][7]

This guide focuses on the specific isomer This compound . While its 6-nitro counterpart is a well-documented intermediate in the synthesis of the anticancer drug Pazopanib,[9][10][11][12] the 5-nitro isomer remains a less explored chemical entity. This document aims to fill this knowledge gap by providing a detailed technical overview, including a proposed synthesis, characterization protocols, and an exploration of its potential therapeutic applications based on the established bioactivity of related 5-nitroindazoles.

Physicochemical and Structural Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [13] |

| Molecular Weight | 191.19 g/mol | [13] |

| CAS Number | 1588440-92-9 | [13][14] |

| Appearance | Predicted to be a yellow solid | Inferred from related nitro-indazoles[11][12][15] |

| Purity | >95.0% (as commercially available) | [13] |

| InChI Key | QHLFEOXDVSNQHC-UHFFFAOYSA-N | [13] |

The structure of this compound consists of a bicyclic indazole core with methyl groups at positions 2 and 3, and a nitro group at position 5. The indazole ring system is known to be nearly planar.[15]

Synthesis and Purification: A Proposed Methodology

A practical synthetic route to this compound can be adapted from established procedures for the N-alkylation of indazoles. A plausible approach involves the methylation of 3-methyl-5-nitro-1H-indazole.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 3-methyl-5-nitro-1H-indazole. The first step involves the methylation of the indazole nitrogen at the N2 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of the 6-nitro isomer.[16]

Materials:

-

3-Methyl-5-nitro-1H-indazole

-

Dimethyl carbonate (DMC)

-

Triethylenediamine (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-5-nitro-1H-indazole and triethylenediamine (DABCO) in N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate (DMC) dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to the mixture and stir for 15 minutes to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Structural Elucidation and Characterization

The following analytical techniques are essential for confirming the structure and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to two distinct methyl groups, and aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the two methyl carbons, and the carbons of the bicyclic aromatic system. |

| IR Spectroscopy | Characteristic absorption bands for the C-H, C=C, C=N, and N-O (from the nitro group) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). |

Sample Preparation Protocols

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film.

-

Mass Spectrometry: Dissolve the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by techniques such as electrospray ionization (ESI).

Reactivity and Potential Chemical Transformations

The chemical reactivity of this compound is primarily governed by the nitro group and the indazole ring system.

Reduction of the Nitro Group

A key transformation with significant implications for drug development is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 2,3-dimethyl-2H-indazol-5-amine is a valuable intermediate for the synthesis of a diverse range of derivatives.

Caption: Reaction scheme for the reduction of the nitro group.

Electrophilic Substitution

The indazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro group will deactivate the ring towards this type of reaction.[17]

Potential Applications in Drug Discovery

The 5-nitroindazole scaffold is a well-established pharmacophore with proven efficacy against a range of protozoan parasites.[5][6][8][18] This suggests that this compound could be a promising candidate for the development of new antiparasitic agents.

Antiparasitic Activity

-

Trypanocidal Activity: Derivatives of 5-nitroindazole have shown remarkable in vitro activity against Trypanosoma cruzi.[5][8] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the generation of cytotoxic radical species.[5]

-

Anti-Acanthamoeba Activity: 5-nitroindazole derivatives have also demonstrated effectiveness against Acanthamoeba castellanii, a causative agent of serious human infections.[6]

Proposed In Vitro Screening Protocol

To evaluate the therapeutic potential of this compound, the following initial screening assays are recommended:

-

Antiparasitic Assays:

-

Determine the half-maximal inhibitory concentration (IC₅₀) against the clinically relevant forms of parasites such as Trypanosoma cruzi (amastigotes) and Acanthamoeba castellanii (trophozoites and cysts).

-

-

Cytotoxicity Assays:

-

Evaluate the in vitro cytotoxicity against a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI), which is a measure of the compound's toxicity to the parasite versus the host cells.

-

-

Mechanism of Action Studies:

-

Investigate the compound's ability to induce oxidative stress in the target parasites through assays that measure the production of reactive oxygen species (ROS).

-

Conclusion

This compound represents an under-explored molecule with significant potential in the field of drug discovery, particularly in the development of novel antiparasitic agents. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation. By leveraging the established chemistry and biological activity of the 5-nitroindazole scaffold, researchers can efficiently explore the therapeutic promise of this compound. Further investigation into its mechanism of action and structure-activity relationships will be crucial in advancing this molecule as a potential lead for new drug development programs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Buy 5-Nitroindazole | 5401-94-5 [smolecule.com]

- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]

- 15. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 17. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3-Dimethyl-5-nitro-2H-indazole (CAS No. 1588440-92-9): Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,3-Dimethyl-5-nitro-2H-indazole, a heterocyclic compound with potential applications in drug discovery and development. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogs, particularly 5-nitroindazoles and the isomeric 2,3-Dimethyl-6-nitro-2H-indazole, to project its physicochemical properties, plausible synthetic routes, and potential biological activities. This approach is intended to provide researchers, scientists, and drug development professionals with a robust framework for initiating and advancing research on this compound.

Introduction to the Indazole Scaffold and the Significance of Nitro-Substitution

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional orientations that facilitate interactions with various biological targets. Nitro-substituted indazoles, in particular, have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological applications.[3][4] The position of the nitro group on the indazole ring profoundly influences the molecule's electronic properties and, consequently, its biological activity and metabolic stability. This guide focuses on the 5-nitro substituted isomer, this compound.

Physicochemical and Structural Properties

While experimental data for this compound is not extensively documented, we can infer its properties based on its structure and data from its well-studied isomer, 2,3-Dimethyl-6-nitro-2H-indazole.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted) | 2,3-Dimethyl-6-nitro-2H-indazole (Experimental) |

| CAS Number | 1588440-92-9 | 444731-73-1 |

| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol | 191.19 g/mol [5][6][7] |

| Melting Point | Not available | 183-186 °C[5] |

| Boiling Point | Predicted: ~377 °C | Predicted: 377.0±22.0 °C[5] |

| Density | Predicted: ~1.36 g/cm³ | Not available |

| Appearance | Likely a yellow solid | Yellow solid[8] |

The structural characteristics of the 6-nitro isomer have been elucidated by X-ray crystallography, revealing a nearly planar indazole ring system.[8][9] It is highly probable that the 5-nitro isomer adopts a similar planar conformation, which is crucial for potential interactions with flat hydrophobic regions of biological targets.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of 5-nitroindazole and subsequent N-alkylation. The following is a proposed multi-step synthesis protocol.

Step 1: Synthesis of 5-Nitroindazole

This initial step is based on the well-documented diazotization of 2-amino-5-nitrotoluene.[10]

-

Materials: 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water, methanol, decolorizing charcoal.

-

Procedure:

-

Dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) in a 5-L round-bottom flask equipped with a mechanical stirrer.

-

Prepare a solution of sodium nitrite (0.36 mol) in water (60 ml).

-

Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Maintain the temperature below 25°C during this addition.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution under reduced pressure on a steam bath.

-

Add 200 ml of water to the residue and stir to form a slurry.

-

Filter the product, wash thoroughly with cold water, and dry at 80-90°C to yield crude 5-nitroindazole.

-

Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure, pale yellow needles of 5-nitroindazole.[10]

-

Step 2: N-Methylation of 5-Nitroindazole to 3-Methyl-5-nitro-1H-indazole

The next phase involves the methylation of the 5-nitroindazole. This step is inferred from general indazole chemistry and may require optimization to favor methylation at the 3-position.

-

Materials: 5-nitroindazole, a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., sodium hydroxide, potassium carbonate), and a suitable solvent (e.g., acetone, DMF).

-

Procedure:

-

Dissolve 5-nitroindazole in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-methyl-5-nitro-1H-indazole. Purification may be achieved by column chromatography or recrystallization.

-

Step 3: N-Methylation of 3-Methyl-5-nitro-1H-indazole to this compound

The final step involves the second methylation at the N-2 position. This proposed method is adapted from the synthesis of the 6-nitro isomer.[5][11][12]

-

Materials: 3-methyl-5-nitro-1H-indazole, dimethyl carbonate (DMC), triethylenediamine (DABCO), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3-methyl-5-nitro-1H-indazole and DABCO in DMF in a reaction flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate dropwise to the reaction mixture.

-

Heat the reaction system to reflux and stir for 6 hours.

-

After completion, cool the mixture to room temperature.

-

Add water to the mixture and stir for 15 minutes to precipitate the solid product.

-

Collect the solid by filtration and dry to yield this compound.

-

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound remains to be elucidated. However, based on the known activities of other 5-nitroindazole derivatives, several therapeutic areas warrant investigation.

4.1. Antiprotozoal Activity

Derivatives of 5-nitroindazole have demonstrated significant activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[2][13][14] The nitro group is often crucial for the mechanism of action, which can involve the generation of radical species that induce oxidative stress within the parasite.[14]

4.2. Antineoplastic Activity

Several studies have reported the antineoplastic properties of 5-nitroindazoles against various cancer cell lines.[15][16] The proposed mechanisms often involve the modulation of cell cycle pathways and the induction of apoptosis. Given that the 6-nitro isomer is a key intermediate in the synthesis of the tyrosine kinase inhibitor Pazopanib, it is plausible that this compound could serve as a scaffold for the development of novel anticancer agents.[11][17]

4.3. Nitric Oxide Synthase (NOS) Inhibition

Other nitroindazole isomers, such as 7-nitroindazole, are known inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[1][18] Inhibition of nNOS has therapeutic potential in neurological disorders characterized by excitotoxicity and neuroinflammation. While the inhibitory profile of the 5-nitro isomer is unknown, this represents another avenue for pharmacological investigation.

Future Directions and Conclusion

This compound represents an under-investigated molecule with significant potential in medicinal chemistry. The immediate research priorities should be the validation of the proposed synthetic route and the comprehensive characterization of its physicochemical properties. Following this, a systematic screening of its biological activities, particularly in the areas of oncology and infectious diseases, is strongly recommended. The insights provided in this guide, though partly predictive, offer a solid foundation for researchers to unlock the therapeutic potential of this promising compound.

References

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]

- 6. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 12. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]

- 18. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethyl-5-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, focusing on the regioselective N-methylation of a substituted indazole precursor. Detailed experimental protocols, mechanistic insights, and characterization data are presented to offer a thorough understanding of the process. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a practical and scientifically grounded resource for the preparation of this and structurally related molecules.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold, consisting of a fused benzene and pyrazole ring system, serves as a privileged structure in the design of novel therapeutic agents. The introduction of various substituents onto this core structure allows for the fine-tuning of biological activity, leading to the development of drugs with a wide range of applications, including oncology, inflammation, and infectious diseases.

The target molecule of this guide, this compound, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural isomer, 2,3-dimethyl-6-nitro-2H-indazole, is a well-documented precursor to the anticancer drug Pazopanib.[2][3] The synthetic strategies and mechanistic principles discussed herein are therefore of broad relevance to the synthesis of a variety of substituted indazoles.

Synthetic Strategy: The Challenge of Regioselectivity

The most logical and convergent synthetic approach to this compound involves the N-methylation of a suitable precursor, namely 3-methyl-5-nitro-1H-indazole. However, the N-alkylation of indazoles presents a significant regioselectivity challenge. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of N1 and N2-alkylated regioisomers.[4][5]

The regiochemical outcome of the alkylation is influenced by a delicate interplay of steric and electronic factors of the indazole core, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent.[4][5]

-

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, reaction conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to favor the formation of the thermodynamically more stable N1-alkylated product.[3] Conversely, conditions that favor kinetic control can lead to the preferential formation of the N2-alkylated isomer.

-

Influence of Substituents: The position of electron-withdrawing groups, such as the nitro group, on the benzene ring can significantly influence the nucleophilicity of the N1 and N2 atoms and, consequently, the regioselectivity of the alkylation. For 5-nitroindazole, methylation under neutral conditions predominantly yields the 1-methyl derivative, while under acidic conditions, the 2-methyl derivative is the sole product.[4] This highlights the critical role of reaction conditions in directing the methylation to the desired nitrogen.

The proposed synthetic pathway for this compound is outlined below:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 3-methyl-5-nitro-1H-indazole, and its subsequent N-methylation to yield the final product.

Synthesis of 3-Methyl-5-nitro-1H-indazole

The synthesis of the precursor can be achieved through the nitration of 3-methyl-1H-indazole.

Materials and Reagents:

-

3-Methyl-1H-indazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure: [6]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-methyl-1H-indazole in concentrated sulfuric acid. The dissolution should be performed in an ice-water bath to manage the exothermic process.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice-water bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methyl-1H-indazole, maintaining the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthesis of this compound

The following protocol is adapted from the well-established methods for the N-methylation of the analogous 3-methyl-6-nitro-1H-indazole, which is known to favor the formation of the N2-methylated product.[3][7]

Materials and Reagents:

-

3-Methyl-5-nitro-1H-indazole

-

Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or Acetone as solvent

-

Water

-

Ethyl Acetate for extraction

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 3-methyl-5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents).

-

Addition of Methylating Agent: Add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Characterization Data

The structural elucidation of the final product, this compound, is crucial to confirm its identity and purity. The following table summarizes the expected and reported characterization data.

| Analysis | Expected Data for this compound | Reference Data (Related Compounds) |

| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂ (for 6-nitro isomer)[8] |

| Molecular Weight | 191.19 g/mol | 191.19 g/mol (for 6-nitro isomer)[8] |

| Appearance | Light yellow to yellow solid | Light yellow to yellow solid (for 6-nitro isomer)[9] |

| ¹H NMR | Signals corresponding to two methyl groups and three aromatic protons. The chemical shifts will be influenced by the nitro group at the 5-position. | For 2,3-dimethyl-6-nitro-2H-indazole (in DMSO-d₆): δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J = 9.2 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 8.51 (s, 1H).[7] |

| ¹³C NMR | Signals for nine distinct carbon atoms, including two methyl carbons and seven aromatic/heterocyclic carbons. | Specific data for the 5-nitro isomer is not readily available in the searched literature. General indazole spectra show characteristic shifts for the fused ring system.[5] |

| Mass Spectrometry | [M+H]⁺ at m/z 192.07 | MS data for 2-Methyl-5-nitro-2H-indazole is available. |

Safety Considerations

The synthesis of this compound involves the use of hazardous and corrosive chemicals. It is imperative to adhere to strict safety protocols.

-

Hazardous Chemicals: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Dimethyl sulfate and methyl iodide are toxic and carcinogenic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.

-

Fume Hood: All operations must be conducted in a certified chemical fume hood.

-

Exothermic Reactions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful regioselective N-methylation of a 3-methyl-5-nitro-1H-indazole precursor. By carefully selecting the reaction conditions, particularly the base and solvent, it is possible to favor the formation of the desired N2-alkylated product. This guide provides a comprehensive framework for undertaking this synthesis, from the preparation of the starting material to the characterization of the final product. The principles and protocols outlined herein are not only applicable to the target molecule but also serve as a valuable resource for the synthesis of other substituted indazole derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. rroij.com [rroij.com]

- 9. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 2,3-Dimethyl-5-Nitro-2H-Indazole: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Isomeric Challenge of N-Alkylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of N-substituted indazoles, however, is often complicated by the formation of a mixture of N-1 and N-2 regioisomers.[3][4] The parent 1H-indazole exists in tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable than the 2H form.[1][5] However, alkylation reactions can proceed under kinetic or thermodynamic control, and the final product ratio is highly sensitive to the nature of the electrophile, base, and solvent system used.[5]

The distinction is critical. The N-1 isomer possesses a "benzenoid" character, while the N-2 isomer has a "quinonoid" structure.[3] This fundamental electronic difference profoundly impacts molecular geometry, dipole moment, and, crucially, the ability to interact with biological targets. Therefore, an unassailable structural assignment is not merely an analytical exercise but a prerequisite for meaningful biological evaluation and intellectual property protection. This guide addresses the specific challenge of confirming the structure of 2,3-dimethyl-5-nitro-2H-indazole, differentiating it from its primary regioisomer, 1,3-dimethyl-5-nitro-1H-indazole, and other potential positional isomers.

Foundational Analysis: Confirming Composition and Key Functionality

Before delving into complex structural analysis, we first confirm the molecular formula and the presence of key functional groups. This foundational data provides the necessary constraints for subsequent, more detailed investigations.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in analyzing any newly synthesized compound is to confirm that it has the correct elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides the necessary mass accuracy to confidently assign a molecular formula.

Protocol: The compound is analyzed by electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. A positive ion mode is typically sufficient to observe the protonated molecule [M+H]⁺.

Trustworthiness: By comparing the measured mass to the theoretical exact mass, we can eliminate alternative elemental compositions. For the target molecule, C₉H₉N₃O₂, the expected mass provides a clear pass/fail criterion.

Data Presentation:

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₉H₉N₃O₂ | - | - |

| Exact Mass [M] | 191.0695 | - | - |

| [M+H]⁺ | 192.0773 | 192.0771 | -1.0 |

Table 1: Representative HRMS data for confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it does not provide detailed connectivity information, it serves as a crucial validation checkpoint. For our target molecule, the most informative signals will be the N-O stretches of the nitro group and the C-H stretches of the aromatic and methyl groups.

Trustworthiness: The presence of strong, characteristic absorptions in the expected regions for the nitro group provides compelling evidence for successful nitration. The absence of a broad N-H stretch (typically >3100 cm⁻¹) confirms that the indazole nitrogen has been fully substituted.

Data Presentation:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1360 - 1340 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H (CH₃) | Stretch | ~2980 - 2850 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

Table 2: Key expected vibrational frequencies in the IR spectrum.

The Core of Elucidation: Advanced NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure of organic molecules in solution. A multi-dimensional approach is essential to unambiguously establish atomic connectivity and, critically, the regiochemistry of the N-alkylation.

One-Dimensional ¹H and ¹³C NMR

Expertise & Experience: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment. The quinonoid system of a 2H-indazole exerts a distinct influence on the attached methyl groups and the benzene portion of the heterocycle compared to the benzenoid 1H-isomer.[6] Specifically, the N2-methyl group in a 2H-indazole is typically observed at a lower field (higher ppm) than an N1-methyl group due to its proximity to the C=N bond.

Trustworthiness: The predicted chemical shifts, based on established literature for related indazole systems, provide a robust hypothesis to test against experimental data.[7][8] A strong correlation between the observed and predicted spectra provides the first piece of evidence for the 2H-indazole structure.

Data Presentation:

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Comments |

| N2-CH₃ | ~4.1-4.2 | ~35-37 | Singlet |

| C3-CH₃ | ~2.6-2.7 | ~12-14 | Singlet |

| H-4 | ~8.4-8.5 | ~118-120 | Doublet (d) |

| H-6 | ~7.9-8.0 | ~120-122 | Doublet of Doublets (dd) |

| H-7 | ~7.7-7.8 | ~110-112 | Doublet (d) |

| C-3 | - | ~145-147 | - |

| C-3a | - | ~121-123 | - |

| C-4 | - | ~118-120 | - |

| C-5 | - | ~142-144 | Nitro-bearing carbon |

| C-6 | - | ~120-122 | - |

| C-7 | - | ~110-112 | - |

| C-7a | - | ~148-150 | - |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆.

Two-Dimensional Correlation Spectroscopy

Expertise & Experience: While 1D NMR provides a list of signals, 2D NMR reveals how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for piecing together the carbon skeleton and definitively placing the substituents.[9]

Trustworthiness: HMBC correlations are based on through-bond J-couplings over two or three bonds. These correlations provide an irrefutable map of the molecular structure. The observation of a three-bond correlation from the N-methyl protons to the C3 carbon is a definitive marker for the 2,3-dimethyl substitution pattern. Crucially, a correlation from the N-methyl protons to C-7a confirms its placement at the N-2 position.

Mandatory Visualization:

Caption: Key expected HMBC correlations for structural confirmation.

The Decisive Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy

Expertise & Experience: The final piece of the NMR puzzle, and often the most decisive for N-isomer assignment, is the Nuclear Overhauser Effect (NOE). This effect arises from through-space dipolar coupling, not through-bond coupling, and provides information about the spatial proximity of protons.[9]

Trustworthiness: For the 2H-indazole isomer, the N2-methyl group is located on the same side of the ring system as the H-7 proton. Therefore, a clear NOE correlation is expected between these two groups. Conversely, in the 1H-indazole isomer, the N1-methyl group is spatially distant from H-7 but close to H-7. The presence or absence of this specific N-CH₃ / H-7 correlation is the single most powerful NMR experiment to distinguish the two regioisomers.

Mandatory Visualization:

Caption: The critical through-space NOE relationship for isomer differentiation.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆). The sample must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

-

Spectrometer Setup: Use a high-field spectrometer (≥500 MHz) for optimal resolution and sensitivity.

-

Parameter Optimization: Acquire a standard ¹H spectrum and calibrate the 90° pulse width.

-

NOESY Acquisition: Use a standard noesygpph pulse sequence. A key parameter is the mixing time (d8), which allows for the transfer of magnetization. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the NOE buildup.

-

Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform. Phase correct the spectrum and reference it.

-

Analysis: Look for the cross-peak correlating the N2-CH₃ singlet with the H-7 doublet.

Unambiguous Proof: Single-Crystal X-ray Crystallography

Authoritative Grounding: While the collective NMR data provides an exceptionally strong case, the "gold standard" for absolute, unambiguous structural proof is single-crystal X-ray crystallography.[10] This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystalline lattice.

Expertise & Experience: The primary challenge is often experimental: growing a high-quality, single crystal suitable for diffraction. Slow evaporation of a solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures) is a common starting point.

Trustworthiness: The resulting electron density map and refined atomic coordinates provide a definitive and incontrovertible picture of the molecular structure, including bond lengths, bond angles, and the precise location of all substituents. The output directly confirms the this compound structure. The crystal structure of the related isomer, 2,3-dimethyl-6-nitro-2H-indazole, has been reported and provides a useful comparison for expected crystallographic parameters.[11]

Data Presentation:

| Parameter | Representative Value (based on C₉H₉N₃O₂) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | 6 - 10 |

| b (Å) | 7 - 12 |

| c (Å) | 10 - 15 |

| α, β, γ (°) | 90, ~90-105, 90 |

| Volume (ų) | ~450 - 600 |

| Z (molecules/cell) | 2 or 4 |

| Final R-factor | < 0.05 |

Table 4: Hypothetical but realistic crystallographic data for the target compound.

In Silico Corroboration: Computational Chemistry

Expertise & Experience: Computational methods serve as a powerful corroborative tool. By using Density Functional Theory (DFT), we can calculate the theoretical NMR chemical shifts for a proposed structure.[12][13] Comparing these calculated values with the experimental data for both the 2H- and 1H-isomers can provide strong quantitative support for our assignment.

Protocol:

-

Structure Generation: Build 3D models of both this compound and its 1,3-dimethyl-1H-indazole isomer.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[14][15]

-

NMR Calculation: Using the optimized geometry, calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[6]

-

Data Analysis: Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Calculate the correlation coefficient (R²) and mean absolute error (MAE) between the experimental and calculated shifts for each isomer.

Trustworthiness: The isomer whose calculated NMR data shows a significantly better correlation and lower MAE with the experimental data is the one most likely to be correct. This computational evidence, when combined with the definitive NOE and crystallography data, creates a virtually unassailable structural proof.

Mandatory Visualization:

Caption: Integrated workflow for definitive structure elucidation.

Conclusion

References

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

Spectroscopic Elucidation of 2,3-Dimethyl-5-nitro-2H-indazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dimethyl-5-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of public domain spectroscopic data for this specific isomer, this document will leverage comprehensive data from its closely related constitutional isomer, 2,3-Dimethyl-6-nitro-2H-indazole, to provide a thorough interpretation and predictive analysis. This approach allows for a robust exploration of the spectroscopic principles and techniques applicable to this class of compounds.

Molecular Structure and Isomeric Considerations

This compound and its 6-nitro isomer share the same molecular formula, C₉H₉N₃O₂, and molecular weight of 191.19 g/mol .[1] The key distinction lies in the position of the nitro (-NO₂) group on the benzene ring of the indazole core. This seemingly minor structural change has a significant impact on the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: A Comparative Analysis

Table 1: ¹H NMR Data of 2,3-Dimethyl-6-nitro-2H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.51 | s | 1H | H-7 |

| 7.93 | d | 1H | H-5 |

| 7.73 | d | 1H | H-4 |

| 4.14 | s | 3H | N-CH₃ |

| 2.67 | s | 3H | C-CH₃ |

| Solvent: DMSO-d₆, Frequency: 400 MHz[2][3] |

Interpretation of the 6-nitro Isomer Spectrum:

-

The downfield singlet at 8.51 ppm is assigned to H-7, significantly deshielded by the anisotropic effect of the adjacent nitro group.

-

The two doublets at 7.93 ppm and 7.73 ppm correspond to the ortho-coupled H-5 and H-4 protons on the benzene ring.

-

The singlets at 4.14 ppm and 2.67 ppm are readily assigned to the N-methyl and C-methyl protons, respectively. The N-methyl protons are typically more deshielded due to the direct attachment to the electronegative nitrogen atom.

Predicted ¹H NMR Spectrum for this compound:

The shift in the nitro group's position from C-6 to C-5 would induce predictable changes in the aromatic region of the ¹H NMR spectrum.

-

H-4: This proton would experience the most significant deshielding due to its ortho position relative to the electron-withdrawing nitro group, likely appearing as a doublet at a very downfield chemical shift.

-

H-6: This proton, also ortho to the nitro group, would be similarly deshielded and appear as a doublet.

-

H-7: This proton, now meta to the nitro group, would be less deshielded compared to H-4 and H-6 and would appear as a doublet.

The methyl signals are expected to remain as singlets with similar chemical shifts to the 6-nitro isomer.

¹³C NMR Spectroscopy

While experimental ¹³C NMR data is not available, the predicted chemical shifts provide insight into the carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) for 5-nitro isomer | Predicted δ (ppm) for 6-nitro isomer |

| C3 | ~140 | ~139 |

| C3a | ~122 | ~121 |

| C4 | ~118 | ~115 |

| C5 | ~142 (C-NO₂) | ~119 |

| C6 | ~116 | ~145 (C-NO₂) |

| C7 | ~120 | ~110 |

| C7a | ~148 | ~147 |

| N-CH₃ | ~35 | ~35 |

| C-CH₃ | ~12 | ~12 |

The most notable difference would be the chemical shift of the carbon atom directly attached to the nitro group (ipso-carbon), which is significantly deshielded.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for Nitro-Indazole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1300 | Strong | Symmetric NO₂ stretch |

| ~1200-1000 | Medium | C-N stretch |

The most characteristic peaks for this compound in an IR spectrum would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Expected Mass Spectrum for this compound:

-

Molecular Ion (M⁺): A prominent peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A significant fragment at m/z = 145, resulting from the loss of the nitro group (46 Da).

-

Loss of a methyl radical: A fragment at m/z = 176 from the loss of a CH₃ group (15 Da).

-

Loss of HCN: Fragmentation of the indazole ring can lead to the loss of HCN (27 Da).

-

The fragmentation pattern can be complex, but these primary losses are expected to be prominent features in the electron ionization (EI) mass spectrum.

Experimental Protocol for MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure.

Visualization of Molecular Structure and Spectroscopic Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, while challenged by the limited public availability of its data, can be effectively approached through a comparative study with its 6-nitro isomer. The principles of NMR, IR, and MS, coupled with a predictive understanding of substituent effects, provide a powerful toolkit for researchers in drug development and chemical sciences to elucidate and confirm the structure of such novel compounds. The methodologies and interpretations presented in this guide offer a robust framework for the characterization of nitro-indazole derivatives.

References

An In-depth Technical Guide to the Physical Characteristics of 2,3-Dimethyl-6-nitro-2H-indazole

A Note on Isomer Specificity: This guide focuses on the physical characteristics of 2,3-Dimethyl-6-nitro-2H-indazole (CAS No. 444731-73-1) . While the initial topic specified the 5-nitro isomer, publicly available, in-depth scientific data overwhelmingly pertains to the 6-nitro isomer. This isomer is of significant interest in the pharmaceutical industry, notably as a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Pazopanib.[1][2] This document provides a comprehensive analysis of this well-characterized and industrially relevant compound.

Introduction and Significance

2,3-Dimethyl-6-nitro-2H-indazole is a heterocyclic aromatic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[3][4] Its structure, featuring a bicyclic indazole core with two methyl groups and a nitro functional group, makes it a valuable building block in medicinal chemistry.[1][5] The precise positioning of these functional groups is critical for its reactivity and subsequent use. Its primary significance lies in its role as a precursor to Pazopanib, an oral angiogenesis inhibitor used in cancer therapy, making the characterization of its physical and chemical properties essential for process optimization, quality control, and regulatory compliance in drug development.[2][6][7]

Synthesis and Manufacturing Insights

The synthesis of 2,3-dimethyl-6-nitro-2H-indazole is typically achieved through the N-methylation of 3-methyl-6-nitro-1H-indazole. The choice of methylating agent and reaction conditions is a critical process parameter, directly impacting yield, purity, and process safety.

Causality in Reagent Selection

Historically, highly reactive and toxic methylating agents such as iodomethane or dimethyl sulfate were employed.[8][9] However, modern synthetic chemistry, particularly in a pharmaceutical context, prioritizes greener and safer alternatives. Dimethyl carbonate (DMC) has emerged as a preferred reagent.[6][9][10] It exhibits lower toxicity and is more environmentally benign compared to traditional agents. The reaction requires a base to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on the methylating agent. Triethylenediamine (DABCO) is an effective organic base for this purpose, offering good solubility and catalytic activity.[6][10]

Recommended Synthetic Protocol (DMC Method)

This protocol describes a robust and scalable method for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole.

Step 1: Reagent Preparation

-

In a suitable reaction vessel, dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in N,N-dimethylformamide (DMF).[6][10]

Step 2: Reaction Initiation

-

Stir the mixture at room temperature for approximately 15 minutes to ensure complete dissolution and formation of the indazolate salt.[6]

-

Slowly add dimethyl carbonate (1.2 eq) dropwise to the mixture.[10]

Step 3: Thermal Treatment

-

Heat the reaction system to reflux temperature and maintain continuous stirring for 6 hours to drive the reaction to completion.[6][10]

Step 4: Product Isolation and Purification

-

Upon completion, cool the mixture to room temperature.[6]

-

Precipitate the product by adding water (approx. 1.2 times the volume of DMF) and stirring for 15 minutes.[6][10] A large amount of a light yellow solid should form.

-

Collect the solid product by filtration.

-

Dry the collected solid to yield 2,3-dimethyl-6-nitro-2H-indazole.[6]

Structural Elucidation and Spectroscopic Profile

The definitive structure of 2,3-dimethyl-6-nitro-2H-indazole has been confirmed through extensive spectroscopic and crystallographic analysis.

NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for confirming the identity and purity of the compound. The spectrum is consistent with the assigned structure, showing distinct signals for the two methyl groups and the aromatic protons.

| Parameter | ¹H NMR Data (400 MHz, DMSO-d₆) [6][7][10] | Assignment |

| Chemical Shift (δ) | 2.67 ppm (singlet, 3H) | Methyl group at C3 position (CH₃ ) |

| 4.14 ppm (singlet, 3H) | Methyl group at N2 position (N-CH₃ ) | |

| 7.73 ppm (doublet, J = 9.2 Hz, 1H) | Aromatic proton | |

| 7.93 ppm (doublet, J = 8.8 Hz, 1H) | Aromatic proton | |

| 8.51 ppm (singlet, 1H) | Aromatic proton |

Note: Detailed ¹³C NMR data is not extensively reported in the cited literature but would be expected to show nine distinct carbon signals.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound to be 191.19 g/mol , consistent with its molecular formula C₉H₉N₃O₂.[4]

Crystallography and Molecular Structure

Single-crystal X-ray diffraction provides unambiguous proof of structure and offers insights into the solid-state packing and intermolecular interactions.

The indazole ring system is nearly planar, with a maximum deviation of -0.019 Å.[6][8] The crystal structure reveals a triclinic system, and its stability is enhanced by a network of weak intermolecular C-H···O hydrogen bonds that link molecules into centrosymmetric dimers.[8] Furthermore, aromatic π–π stacking interactions between adjacent indazole rings, with centroid-centroid distances of 3.632 Å and 3.705 Å, contribute significantly to the stability of the crystal lattice.[7][8]

| Parameter | Crystallographic Data [8] |

| Formula | C₉H₉N₃O₂ |

| Mr | 191.19 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.5800 (13) |

| b (Å) | 7.2050 (14) |

| c (Å) | 10.752 (2) |

| α (°) | 75.07 (3) |

| β (°) | 74.67 (3) |

| γ (°) | 66.73 (3) |

| V (ų) | 444.81 (19) |

| Z | 2 |

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and formulation development.

| Property | Value | Source(s) |

| Appearance | Yellow Solid | [2][6][8] |

| Melting Point | 183 - 188 °C | [2][6][10] |

| Boiling Point (Predicted) | 377.0 ± 22.0 °C | [2][6] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2][6] |

| Molecular Formula | C₉H₉N₃O₂ | [3][4] |

| Molecular Weight | 191.19 g/mol | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][6][11] |

| pKa (Predicted) | -0.55 ± 0.30 | [2][6] |

| Storage | Sealed in dry, Room Temperature | [2][6] |

Conclusion

2,3-Dimethyl-6-nitro-2H-indazole is a well-characterized solid with defined physical properties that are crucial for its application in pharmaceutical synthesis. Its synthesis has evolved towards safer, more environmentally conscious methods, reflecting modern standards in drug development. The detailed understanding of its solid-state structure, including its planarity and intermolecular interactions, provides a solid foundation for controlling its crystallization and polymorphism, which are critical aspects of active pharmaceutical ingredient (API) manufacturing. This comprehensive data set serves as an essential resource for researchers and scientists involved in the synthesis and application of this important heterocyclic intermediate.

References

- 1. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]

- 2. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Page loading... [guidechem.com]

- 6. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]

- 7. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 8. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 10. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 11. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE manufacturers and suppliers in india [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dimethyl-5-nitro-2H-indazole (CAS No. 1588440-92-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific isomer, this guide synthesizes information from closely related analogs, particularly the 6-nitro isomer, and general principles of nitroaromatic chemistry to provide a robust predictive assessment. The document details experimental protocols for determining aqueous and organic solubility, outlines potential degradation pathways, and offers validated methodologies for stability testing under various stress conditions. This guide is intended to serve as a foundational resource for researchers and developers working with this and similar nitro-substituted indazole scaffolds, enabling informed decisions in formulation, analytical method development, and storage.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a candidate molecule from discovery to a viable drug product is intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This compound belongs to the indazole class of compounds, a "privileged scaffold" in medicinal chemistry known for a wide range of biological activities.[1][2][3][4] The introduction of a nitro group, while often integral to the pharmacophore, can significantly impact these key physicochemical parameters.[5][6]

The electron-withdrawing nature of the nitro group on the indazole ring system can influence crystal lattice energy, intermolecular interactions, and susceptibility to chemical degradation, thereby affecting both solubility and stability.[5] A thorough understanding of these characteristics is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development. This guide provides the theoretical framework and practical methodologies to comprehensively characterize this compound.

Chemical and Physical Properties

While specific experimental data for the 5-nitro isomer is scarce, we can infer key properties based on its structure and data from the more extensively studied 6-nitro isomer.

Table 1: Physicochemical Properties of 2,3-Dimethyl-nitro-2H-indazole Isomers

| Property | This compound | 2,3-Dimethyl-6-nitro-2H-indazole |

| CAS Number | 1588440-92-9[7] | 444731-73-1[8] |

| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂[8] |

| Molecular Weight | 191.19 g/mol | 191.19 g/mol [8] |

| Appearance | Likely a yellow solid | Light yellow to yellow solid[9][10][11] |

| Melting Point | Not reported | 183-187.6 °C[11][12][13] |

| pKa (Predicted) | Not reported | -0.55 ± 0.30[9][12] |

| Solubility (Qualitative) | Not reported | Slightly soluble in DMSO and Methanol[9][12] |

The planarity of the indazole ring system, as demonstrated in the crystal structure of the 6-nitro isomer, suggests the potential for strong intermolecular π–π stacking interactions, which can contribute to lower solubility.[14]

Solubility Profile: A Predictive and Experimental Approach

A compound's solubility dictates its dissolution rate and subsequent absorption, directly impacting its therapeutic efficacy. For this compound, a comprehensive solubility assessment in both aqueous and organic media is essential.

Theoretical Considerations

The presence of the nitro group and the aromatic rings suggests that this compound is likely a poorly water-soluble compound. Its solubility is expected to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in some polar protic solvents like methanol, though to a lesser extent.[9][12]

Experimental Protocol for Thermodynamic Solubility Determination

A robust method for determining thermodynamic solubility is the shake-flask method, which is considered the gold standard.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvent systems (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers to mimic physiological conditions, and various organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Unveiling Degradation Pathways

Stability testing is crucial to identify potential degradation products, establish appropriate storage conditions, and determine the shelf-life of a drug substance. Nitroaromatic compounds can be susceptible to specific degradation pathways.[5][15]

Potential Degradation Pathways

The primary routes of degradation for nitroaromatic compounds often involve the reduction of the nitro group, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[16][17] These transformations can be influenced by factors such as pH, light, and the presence of reducing agents. Additionally, the indazole ring itself may be susceptible to oxidative or hydrolytic degradation under harsh conditions.

Caption: Potential Reductive Degradation Pathway of the Nitro Group.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the ICH Q1A(R2) guideline:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

-

Photostability: Expose the solid and solution to UV and visible light as per ICH Q1B.

-

-

Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

Conclusion and Future Directions

This guide provides a foundational understanding of the critical physicochemical properties of this compound. While specific experimental data for this 5-nitro isomer remains limited, the provided protocols and theoretical considerations based on analogous structures offer a robust framework for its comprehensive characterization. Future work should focus on generating empirical data for the solubility and stability of this specific isomer to validate these predictions and to facilitate its advancement in the drug development pipeline. The methodologies outlined herein are designed to be self-validating and will provide the trustworthy data essential for regulatory submissions and successful formulation development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]

- 7. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]

- 8. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE manufacturers and suppliers in india [chemicalbook.com]

- 10. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 11. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]

- 12. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 14. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purification and Purity Analysis of 2,3-Dimethyl-5-nitro-2H-indazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the essential methodologies for the purification and rigorous purity assessment of 2,3-Dimethyl-5-nitro-2H-indazole. The protocols and analytical strategies detailed herein are grounded in established principles of organic chemistry and chromatographic science, offering a robust framework for ensuring the quality and integrity of this important chemical entity.

Introduction: The Significance of this compound

This compound belongs to the indazole class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, serving as intermediates in the synthesis of pharmaceuticals. For instance, a related isomer, 2,3-Dimethyl-6-nitro-2H-indazole, is a known impurity and intermediate in the synthesis of Pazopanib, an angiogenesis inhibitor used in cancer therapy.[1][2][3] The precise positioning of the nitro group on the indazole ring is critical, as it significantly influences the molecule's physicochemical properties and its reactivity in subsequent synthetic steps.

Given the structural similarities and the frequent co-synthesis of isomers in indazole chemistry, establishing a highly pure sample of this compound is paramount for its intended downstream applications, whether in biological screening or as a building block in complex molecular architectures. This guide delineates the critical steps to achieve and verify the requisite purity.

Purification Strategy: A Multi-Step Approach

The synthesis of substituted indazoles often results in a mixture of isomers, primarily due to the two reactive nitrogen atoms in the indazole ring.[4] Therefore, a robust purification strategy is essential. A logical workflow for the purification of this compound is proposed below.

Caption: Proposed workflow for the purification of this compound.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and scalable technique for the initial purification of solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For indazole derivatives, mixtures of polar and non-polar solvents are often effective.[4]

Experimental Protocol:

-

Solvent Screening: Begin by testing the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, and water) at room temperature and at their boiling points.[4]

-

Optimal Solvent System Selection: An ideal single solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. If a single solvent is not suitable, a mixed solvent system (e.g., ethanol/water or acetone/water) should be employed.[4]

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: For High-Purity Separation

If recrystallization does not provide the desired purity, particularly for the removal of closely related isomers, column chromatography is the method of choice.[4] Normal-phase chromatography using silica gel is typically effective for separating indazole isomers.

Experimental Protocol:

-

Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).

-

Mobile Phase Selection: Select an appropriate eluent system based on Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve good separation between the desired product and impurities.

-

Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

-

Sample Loading: Dissolve the partially purified compound in a minimal amount of the mobile phase or a stronger solvent (which is then adsorbed onto a small amount of silica gel and loaded onto the column).

-

Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

-